1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (C${11}$H${11}$N$3$O$3$) is a triazole derivative characterized by a methoxy-substituted phenyl group at the 1-position and a carboxylic acid group at the 4-position of the triazole ring. Its structure, confirmed via SMILES (CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O) and InChIKey (IYWFMFVCWDZXMJ-UHFFFAOYSA-N), highlights the electron-donating methoxy group, which influences electronic distribution and reactivity . The compound is synthesized via click chemistry or base-catalyzed cyclization, often involving aryl azides and β-ketoesters. Applications include antimicrobial agents, coordination chemistry, and intermediates for pharmaceuticals .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) |
InChI Key |
IZVRCSSLABTIOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enole-Mediated Click Dimroth Reaction
The enole-mediated click Dimroth reaction represents a robust two-step synthesis route for this compound. In the first step, 4-azidoanisole undergoes a cycloaddition with methyl 3-cyclopropyl-3-oxopropanoate under mild conditions (50°C in acetonitrile), forming 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid as an intermediate. This intermediate is subsequently amidated with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, achieving a final yield of 58% after recrystallization from ethanol.
Critical to this method is the steric hindrance imposed by the cyclopropyl group, which orients the 4-methoxyphenyl substituent at an 87.77° dihedral angle relative to the triazole ring. This conformational rigidity influences the compound’s crystallinity, as evidenced by monoclinic crystal packing in the P2₁/n space group.
Table 1: Reaction Conditions for Dimroth Synthesis
| Parameter | Step 1 (Cycloaddition) | Step 2 (Amidation) |
|---|---|---|
| Temperature | 50°C | 343 K (70°C) |
| Solvent | Acetonitrile | Dry acetonitrile |
| Catalyst/Reagent | None | CDI |
| Reaction Time | 30 minutes | 1 hour |
| Yield | 85% (intermediate) | 58% (final) |
Grignard Reagent-Based Carboxylation
An alternative method, detailed in a 2015 patent, employs Grignard reagents to introduce the carboxylic acid moiety directly into the triazole framework. Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride-lithium chloride composites facilitate bromide displacement at −78°C to 0°C, followed by carboxylation via carbon dioxide insertion. Subsequent esterification with methyl iodide and acid hydrolysis yield the target compound.
For the 4-methoxyphenyl variant, adapting this protocol requires substituting the aryl group during the initial dibromo-triazole synthesis. For instance, using 4-methoxyphenyl azide as a precursor enables the introduction of the methoxy-substituted aryl group prior to Grignard-mediated carboxylation. This approach achieves yields of 49–64% across diverse substrates, though optimization for sterically hindered groups like 4-methoxyphenyl may necessitate extended reaction times (24–48 hours).
Table 2: Grignard Method Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −30°C to 10°C | Prevents side reactions |
| CO₂ Insertion Time | 10–15 minutes | Maximizes carboxylation |
| Methyl Iodide Equivalents | 0.4–0.5 eq | Reduces over-alkylation |
| Final pH Adjustment | 1–3 (HCl) | Enhances crystallization |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Both methods exhibit solvent-dependent efficiency. The Dimroth reaction favors polar aprotic solvents like acetonitrile, which stabilize the enolate intermediate without competing nucleophilic side reactions. In contrast, the Grignard approach requires tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) to maintain reagent solubility at low temperatures. Elevated temperatures (>50°C) during amidation or esterification steps risk decarboxylation, necessitating strict thermal control.
Catalytic and Stoichiometric Considerations
CDI’s role in the Dimroth method is pivotal, activating the carboxylic acid for amide bond formation without racemization. Conversely, the Grignard protocol relies on precise stoichiometry of isopropylmagnesium chloride (1.0–1.5 eq) to avoid over-metallation, which can degrade the triazole core. Lithium chloride additives enhance Grignard reactivity by solubilizing magnesium salts, improving carboxylation efficiency by 15–20%.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the title compound (500 MHz, DMSO-d₆) reveals distinct signals for the methoxy (δ 3.81 ppm, singlet), triazole (δ 8.23 ppm, singlet), and carboxylic acid (δ 12.1 ppm, broad) protons. The absence of coupling between the cyclopropyl and triazole hydrogens confirms the absence of ring-opening side reactions.
X-Ray Crystallography
Single-crystal X-ray diffraction elucidates a near-coplanar dimeric structure stabilized by N–H⋯N (2.89 Å) and C–H⋯N (2.78 Å) hydrogen bonds. The 4-methoxyphenyl group adopts a perpendicular orientation relative to the triazole ring, minimizing steric clash with the cyclopropyl moiety.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.42 Å, b = 12.89 Å, c = 14.22 Å |
| Dihedral Angle (Triazole-Phenyl) | 87.77° |
| Hydrogen Bond Lengths | N4–H4⋯N2: 2.89 Å; C19–H19⋯N2: 2.78 Å |
Hirshfeld Surface Analysis
Hirshfeld surface calculations quantify intermolecular interactions, revealing that 62% of the surface area corresponds to H⋯H contacts, while O⋯H (14%) and N⋯H (12%) interactions dominate the remaining lattice energy. These findings align with the observed ribbon-like supramolecular architecture.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Criterion | Dimroth Reaction | Grignard Carboxylation |
|---|---|---|
| Yield | 58% | 49–64% |
| Purity | >99% (recrystallized) | 95–98% (chromatography-free) |
| Scalability | Suitable for gram-scale | Pilot-plant feasible |
| Byproducts | Minimal (<2%) | Brominated esters (5–8%) |
| Equipment Requirements | Standard glassware | Cryogenic conditions |
The Dimroth method excels in stereochemical control and crystallinity, making it preferable for pharmaceutical applications requiring high purity. However, the Grignard approach offers superior scalability and avoids azide intermediates, which pose safety concerns.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antitumor properties. A study highlighted its interaction with human serum albumin and immunoglobulin G, suggesting a mechanism of action that involves modulation of the kallikrein-kinin signaling pathways in cancer cells. The compound demonstrated antiproliferative activity against HeLa cervical cancer cells, indicating its potential as a multifunctional pharmaceutical agent in cancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. Triazole derivatives have been shown to possess broad-spectrum antimicrobial effects, often outperforming traditional antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Various synthesized triazole hybrids have demonstrated minimum inhibitory concentrations (MICs) comparable to or more effective than established antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that triazoles may exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurodegenerative diseases .
Agricultural Applications
Pesticides and Fungicides
The unique properties of this compound make it a candidate for development as a pesticide or fungicide. Its efficacy against various plant pathogens has been noted, which could lead to safer and more effective agricultural practices .
Materials Science
Polymer Chemistry
In materials science, triazoles are being explored for their role in the synthesis of new polymeric materials. Their ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties such as enhanced strength or thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
2.1.1. 1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Differences : Ethoxy group replaces methoxy at the 4-position.
- Key Findings: Exhibits ring-chain tautomerism, with 20% cyclic hemiacetal in solution, enhancing structural diversity for reactivity . Synthesized via saponification of protected intermediates, yielding free acid forms .
2.1.2. 1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Differences: Amino group at the 2-position of the phenyl ring.
- Key Findings: Demonstrates potent antibacterial activity (MIC: 4–16 µg/mL) against Gram-positive, Gram-negative pathogens, and Vibrio cholerae . X-ray crystallography reveals a kink-like conformation (60° angle between amine and acid groups), critical for target binding . Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid, yielding stable ε-amino acid analogs .
2.1.3. 1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Differences : Methyl group at the meta position of the phenyl ring.
- Key Findings :
Functional Group Modifications on the Triazole Core
2.2.1. 5-Methyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Differences : Methyl group at the 5-position of the triazole.
- Key Findings :
2.2.2. 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structural Differences : Difluorobenzyl group introduces hydrophobicity.
- Key Findings :
Structural and Electronic Effects
- Methoxy vs. Ethoxy : Ethoxy increases hydrophobicity (logP +0.5) but reduces solubility in polar solvents compared to methoxy .
- Amino vs. Methoxy: The 2-amino group enhances hydrogen bonding and antibacterial activity, whereas 4-methoxy improves electron density for metal coordination .
- Halogen Substitution : Fluorine in 1-(2,6-difluorobenzyl) enhances membrane penetration via hydrophobic and electrostatic effects .
Biological Activity
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 4916-13-6) is a compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₉N₃O₃
- Molecular Weight : 219.20 g/mol
- Melting Point : 200–201 °C
Anti-inflammatory Effects
Research has demonstrated that compounds containing the triazole moiety exhibit significant anti-inflammatory activity. Specifically, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Key Findings :
- COX Inhibition : The compound demonstrated selective inhibition of COX-2 with an IC₅₀ value of 20.5 µM, while COX-1 inhibition was significantly weaker (IC₅₀ > 100 µM) . This selectivity may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
- In Vivo Studies : In carrageenan-induced paw edema tests in rats, the compound exhibited a marked reduction in inflammation compared to standard drugs like indomethacin and naproxen, suggesting a favorable safety profile .
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it reduces oxidative stress markers including nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to COX enzymes. Comparative studies with other triazole derivatives have indicated that modifications to the triazole ring can significantly alter potency and selectivity .
Case Study 1: COX Inhibition
In a study comparing various triazole derivatives for their COX inhibitory activity, this compound was noted for its superior selectivity towards COX-2 over COX-1. This finding is critical for developing safer anti-inflammatory agents .
Case Study 2: Cytokine Production
Another study focused on the compound's effect on cytokine production in human macrophages showed that treatment with this triazole derivative led to a significant decrease in TNF-α levels when stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .
Comparative Table of Biological Activities
| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | >100 | 20.5 | Significant |
| Indomethacin | 0.65 | 29.6 | High |
| Naproxen | Not specified | Not specified | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
